Home > Products > Screening Compounds P37538 > Atrial natriuretic factor (1-27)
Atrial natriuretic factor (1-27) - 138506-90-8

Atrial natriuretic factor (1-27)

Catalog Number: EVT-1209590
CAS Number: 138506-90-8
Molecular Formula: C116H191N37O39S2
Molecular Weight: 2792.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Atrial natriuretic factor is primarily synthesized in the cardiac atria, where it is released in response to increased atrial wall tension due to elevated blood volume. It belongs to the family of natriuretic peptides, which includes brain natriuretic peptide and C-type natriuretic peptide. These peptides are characterized by their ability to regulate blood pressure and fluid balance through various physiological mechanisms .

The gene encoding atrial natriuretic factor is located on chromosome 1 and consists of three exons and two introns. The pre-pro-atrial natriuretic peptide is initially synthesized as a 152-amino acid precursor that undergoes proteolytic cleavage to produce the active form .

Synthesis Analysis

The synthesis of atrial natriuretic factor begins with the transcription of the gene into messenger RNA, which is then translated into pre-pro-atrial natriuretic peptide. This precursor is processed in the endoplasmic reticulum and Golgi apparatus, where it is cleaved by the enzyme corin to yield the biologically active 28-amino acid form of atrial natriuretic peptide. Atrial natriuretic factor (1-27) specifically refers to a fragment of this sequence .

Technical Details

  • Proteolytic Cleavage: The cleavage occurs at specific sites that release biologically active fragments.
  • Enzymatic Activity: The enzyme corin plays a crucial role in converting pro-atrial natriuretic peptide into its active form.
Molecular Structure Analysis

Atrial natriuretic factor (1-27) consists of a linear sequence of amino acids that includes a unique disulfide bond crucial for its biological activity. The complete atrial natriuretic peptide has a characteristic ring structure formed by six amino acids at the N-terminus and five at the C-terminus, with a 17-amino-acid ring that stabilizes its conformation .

Relevant Data

  • Molecular Formula: C49H84N20O15S
  • Molecular Weight: Approximately 1024 Da
  • Structural Features: Contains a disulfide bond essential for maintaining its three-dimensional structure.
Chemical Reactions Analysis

Atrial natriuretic factor participates in various biochemical reactions within the body. Its primary function involves binding to specific receptors on target cells, which initiates signaling cascades that lead to physiological responses such as diuresis (increased urine production) and vasodilation (widening of blood vessels) .

Key Reactions

  • Receptor Binding: Atrial natriuretic factor binds to natriuretic peptide receptor A, activating guanylyl cyclase and increasing intracellular cyclic guanosine monophosphate levels.
  • Physiological Effects: This leads to reduced sodium reabsorption in the kidneys and relaxation of vascular smooth muscle.
Mechanism of Action

The mechanism of action for atrial natriuretic factor involves its interaction with specific receptors located on target cells. Upon binding to these receptors, it activates guanylyl cyclase, increasing levels of cyclic guanosine monophosphate within the cell. This second messenger mediates various effects, including:

  • Inhibition of Renin-Angiotensin-Aldosterone System: Reduces blood pressure by decreasing renin release.
  • Diuresis: Promotes sodium excretion through renal mechanisms.
  • Vasodilation: Causes relaxation of vascular smooth muscle, leading to decreased systemic vascular resistance .
Physical and Chemical Properties Analysis

Atrial natriuretic factor exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its peptide nature.
  • Stability: Relatively unstable in plasma; rapid degradation occurs through enzymatic action.
  • Half-life: Approximately 2–3 minutes in circulation before clearance by receptor-mediated endocytosis or enzymatic degradation .
Applications

Atrial natriuretic factor has significant scientific applications, particularly in research related to cardiovascular health. Its role in regulating blood pressure makes it a target for therapeutic interventions in conditions such as hypertension and heart failure. Additionally, understanding its mechanisms can aid in developing drugs that mimic or enhance its effects for treating renal diseases or fluid overload conditions .

Notable Applications

  • Cardiovascular Research: Investigating its role in heart failure and hypertension management.
  • Pharmacological Development: Designing drugs that modulate its activity for therapeutic benefits.
Introduction to Atrial Natriuretic Factor (ANF)

Historical Discovery and Nomenclature of ANF (1-27)

The identification of ANF began with astute histological observations. In 1956, Kisch first documented secretory granules in atrial cardiomyocytes, suggesting endocrine functionality. Henry's physiological experiments (1956) later demonstrated that atrial stretching induced diuresis. However, the pivotal breakthrough came in 1981 when de Bold and colleagues demonstrated that intravenous injection of atrial tissue extracts into rats provoked rapid sodium and water excretion. This experiment conclusively established the heart's endocrine role and led to the isolation of the peptide termed "Atrial Natriuretic Factor" [5].

Initial purification efforts yielded several structurally related peptides:

  • Cardionatrin: Isolated from human atria by Misono et al. (1984)
  • Atriopeptin: Characterized by Flynn et al. (1983)
  • ANF (1-28): The originally sequenced circulating form (Kangawa et al. 1984)

Subsequent research identified ANF (1-27) as a distinct proteolytic fragment generated through differential processing of proANP (1-126), particularly in extra-atrial tissues. This peptide shares the core 17-amino-acid ring structure (residues 7-23) stabilized by a Cys⁷-Cys²³ disulfide bridge but lacks the C-terminal Phe-Arg sequence of ANF (1-28). The nomenclature standardized to "ANP" (Atrial Natriuretic Peptide) in modern literature, though "ANF (1-27)" specifically denotes this truncated bioactive variant [5] [6].

Table 1: Nomenclature Evolution of ANF (1-27)

Historical NameDescriptionReference
Atrial Natriuretic Factor (ANF)Initial terminology emphasizing biological functionde Bold et al. (1981)
AtriopeptinTerm reflecting atrial origin and peptide natureFlynn et al. (1983)
ANF (1-27)Designation based on specific amino acid sequenceKangawa et al. (1984)
ANP (1-27)Current standardized nomenclatureNCBI Gene Database (NPPA)

Structural and Functional Classification Within the Natriuretic Peptide Family

ANF (1-27) belongs to a phylogenetically conserved peptide family characterized by a 17-amino-acid ring structure. Its molecular architecture features:

  • Primary structure: A 27-amino-acid chain (H₂N-Ser-Leu-Arg-Arg-Ser-Ser-Cys⁷-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys²³-Asn-Ser-Phe-Arg-Tyr-COOH)
  • Disulfide bond: Between Cys⁷ and Cys²³, forming the essential ring motif (residues 7-23)
  • Structural distinction: Truncation at residue 27 versus ANF (1-28)'s 28-residue length [1] [5].

Genetically, ANF (1-27) originates from the NPPA gene (GeneID 4878) located on human chromosome 1p36.21. The gene encodes preproANP (151 residues), which undergoes processing: removal of the 25-residue signal peptide yields proANP (1-126), stored in atrial granules. Upon secretion, transmembrane serine protease corin cleaves proANP to release ANF (1-28). Further processing generates ANF (1-27), though the specific protease remains unidentified. Crucially, this processing occurs extracellularly, permitting tissue-specific modification of biological activity [3] [5].

Table 2: Classification of Natriuretic Peptides

PeptideLength (aa)GenePrimary OriginKey Receptor
ANF (1-27)27NPPACardiac atriaNPR-A > NPR-C
BNP32NPPBCardiac ventriclesNPR-A
CNP22NPPCEndothelium/CNSNPR-B
Urodilatin32NPPARenal tubulesNPR-A

Functionally, ANF (1-27) activates guanylyl cyclase-coupled natriuretic peptide receptors:

  • NPR-A (GC-A): Primary signaling receptor; binding elevates intracellular cGMP
  • NPR-C: Clearance receptor; internalizes and degrades the peptideCompared to ANF (1-28), ANF (1-27) exhibits reduced receptor affinity but retains significant biological activity. Its plasma half-life (<3 minutes) is slightly shorter than BNP's (~20 minutes) due to rapid degradation by neutral endopeptidase (NEP) and NPR-C-mediated clearance [3] [5].

Physiological Significance in Homeostatic Regulation

ANF (1-27) serves as a critical endocrine mediator in fluid-electrolyte balance and vascular tone. Its secretion is primarily triggered by atrial wall stretch during hypervolemia or elevated blood pressure. This positions ANF (1-27) as a real-time sensor of intravascular volume expansion. The peptide executes its homeostatic functions through integrated actions on renal, vascular, and endocrine systems [2] [3].

Renal Mechanisms:

  • Glomerular filtration rate (GFR) modulation: Dilates afferent arterioles while constricting efferent arterioles, increasing glomerular hydraulic pressure and filtration surface area
  • Tubular sodium reabsorption inhibition:
  • Suppresses ENaC channels in collecting ducts via cGMP-dependent phosphorylation
  • Inhibits Na⁺/K⁺-ATPase in proximal tubules
  • Medullary washout: Enhances vasa recta blood flow, reducing interstitial osmotic gradients essential for sodium reabsorptionThese actions collectively promote natriuresis (sodium excretion) and diuresis (water excretion), reducing plasma volume within minutes [3] [4].

Endocrine Interactions:

  • Renin-angiotensin-aldosterone system (RAAS) suppression: Directly inhibits renin and aldosterone secretion
  • Sympathetic nervous system attenuation: Reduces norepinephrine release from nerve terminals
  • Vasopressin antagonism: Counters antidiuretic hormone (ADH) effects in collecting ductsNotably, physiological studies demonstrate that even low-dose ANF (1-27) infusion elevates hematocrit, indicating plasma volume reduction, without immediate blood pressure changes. This supports its role as a selective natriuretic hormone rather than a general vasodilator at physiological concentrations [2] [4].

Table 3: Physiological Effects of ANF (1-27)

Target SystemPrimary ActionPhysiological Outcome
Renal vasculatureAfferent arteriole dilationIncreased glomerular filtration rate
Renal tubulesENaC/Na⁺/K⁺-ATPase inhibitionReduced sodium reabsorption
EndocrineAldosterone suppressionEnhanced sodium/potassium excretion
VascularcGMP-mediated smooth muscle relaxationReduced peripheral resistance
Volume regulationPlasma volume reductionDecreased cardiac preload

Pathophysiological Relevance:Genetic variations in NPPA correlate with dysregulated ANF (1-27) activity:

  • rs5068 variant: Higher ANP levels, lower blood pressure, increased HDL cholesterol
  • Japanese/Italian variants: Lower ANP levels, hypertension, left ventricular hypertrophyANF (1-27) deficiency in murine models causes salt-insensitive hypertension and cardiac hypertrophy under volume overload, confirming its non-redundant role in cardiorenal adaptation. Human studies associate altered ANF (1-27) dynamics with heart failure, cirrhosis, and nephrotic syndrome, though whether these changes are causative or compensatory remains investigated [3] [4] [5].

Properties

CAS Number

138506-90-8

Product Name

Atrial natriuretic factor (1-27)

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]hexanoyl]oxy-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C116H191N37O39S2

Molecular Weight

2792.1 g/mol

InChI

InChI=1S/C116H191N37O39S2/c1-7-60(6)92(111(188)133-48-89(166)136-77(51-156)105(182)144-74(41-62-28-30-63(161)31-29-62)103(180)147-76(50-155)97(174)132-46-88(165)135-71(38-58(2)3)95(172)131-47-90(167)137-83(57-194)114(191)192-113(190)70(24-13-16-34-119)141-99(176)68(25-17-35-127-115(123)124)140-106(183)78(52-157)146-93(170)64(120)42-85(122)162)152-101(178)69(26-18-36-128-116(125)126)139-104(181)75(43-91(168)169)145-102(179)72(39-59(4)5)142-98(175)66(22-11-14-32-117)134-87(164)45-129-86(163)44-130-96(173)73(40-61-20-9-8-10-21-61)143-109(186)82(56-193)151-110(187)84-27-19-37-153(84)112(189)81(55-160)150-108(185)80(54-159)149-107(184)79(53-158)148-100(177)67(23-12-15-33-118)138-94(171)65(121)49-154/h8-10,20-21,28-31,58-60,64-84,92,154-161,193-194H,7,11-19,22-27,32-57,117-121H2,1-6H3,(H2,122,162)(H,129,163)(H,130,173)(H,131,172)(H,132,174)(H,133,188)(H,134,164)(H,135,165)(H,136,166)(H,137,167)(H,138,171)(H,139,181)(H,140,183)(H,141,176)(H,142,175)(H,143,186)(H,144,182)(H,145,179)(H,146,170)(H,147,180)(H,148,177)(H,149,184)(H,150,185)(H,151,187)(H,152,178)(H,168,169)(H4,123,124,127)(H4,125,126,128)/t60-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-/m0/s1

InChI Key

SXTKEUDEQFUKCW-KCYBZCTESA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)OC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CO)N

Synonyms

ANP (1-27)
ANP-(1-27)
atrial natriuretic factor (1-27)

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)OC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)OC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.